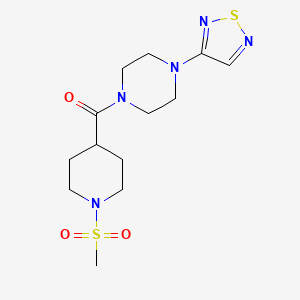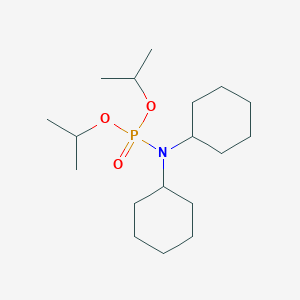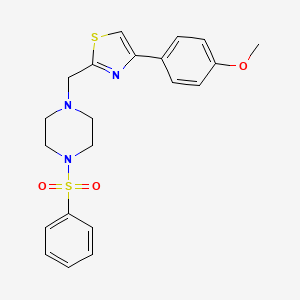![molecular formula C11H24Cl2N2 B2552442 3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride CAS No. 1820649-04-4](/img/structure/B2552442.png)
3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Several synthetic approaches to azaspiro[5.5]undecane derivatives have been described. One method involves using 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone as a starting material for the stereoselective synthesis of a key intermediate for perhydrohistrionicotoxin . Another approach describes a divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones through Michael addition of a lithium enolate to a tetrasubstituted olefin . Additionally, a novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives . Intramolecular spirocyclization of 4-substituted pyridines has also been used to construct 3,9-diazaspiro[5.5]undecane derivatives .
Molecular Structure Analysis
The molecular structure of azaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic framework that incorporates nitrogen atoms. This structure is versatile and allows for the introduction of various substituents, which can significantly alter the physical and chemical properties of the compounds .
Chemical Reactions Analysis
Azaspiro[5.5]undecane derivatives participate in a variety of chemical reactions. For instance, N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione activated α-amino acids have been used in the synthesis of dipeptides, demonstrating the utility of these compounds in peptide coupling reactions . Aminomethylation reactions have also been performed on 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile to synthesize new diazaspiro derivatives . Furthermore, enantioselective electrocatalytic oxidation of racemic amines has been achieved using a chiral 1-azaspiro[5.5]undecane N-oxyl radical .
Physical and Chemical Properties Analysis
The physical and chemical properties of azaspiro[5.5]undecane derivatives are influenced by their molecular structure and the substituents present. The synthesis of enantiospecific compounds such as (3S,6R)-3-hydroxy-1,7-dioxaspiro[5.5]undecane highlights the potential for creating compounds with specific optical properties . Additionally, the ability to synthesize both symmetrical and unsymmetrical 3,9-diazaspiro[5.5]undecanes suggests a wide range of chemical behaviors and reactivities for these compounds .
Applications De Recherche Scientifique
Enantioselective Catalysis
Research has shown that spiro compounds, similar to 3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride, can be used in enantioselective catalysis. For instance, the electrocatalytic oxidation of racemic amines using a chiral 1-azaspiro[5.5]undecane N-oxyl radical resulted in mixtures of carbonyl compounds and amines with significant enantiopurity, demonstrating its utility in the selective synthesis of enantiomerically enriched compounds (Kashiwagi et al., 1999).
Synthesis of Spiro Compounds
Spiro compounds, including those with azaspiro[5.5]undecane structures, have been synthesized for pharmacological screening. The synthesis of azaspirodione, azaspirane, and bis-azaspirodione derivatives showcases the chemical versatility of these compounds for potential therapeutic applications (El-Telbany et al., 1977).
Anticancer Activity
Certain 9,9-dialkylazaspiro[5.5]undecane derivatives have been explored for their biological activity, showing significant inhibition of cancer cell growth in human cancer cells grown in tissue culture. This highlights the potential of spiro compounds in the development of new anticancer agents (Rice et al., 1973).
Solid-Phase Synthesis Techniques
The microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, utilizing compounds related to 3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride, demonstrates advanced synthetic techniques that provide efficient pathways to these complex structures. This method highlights the advancement in synthetic chemistry for creating bioactive molecules (Macleod et al., 2006).
Peptide Synthesis
The compound has also found applications in peptide synthesis, where derivatives such as 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate have been used for the synthesis of N-protected amino acid esters. This showcases its utility in the precise construction of peptides, which are crucial in drug development and biological research (Rao et al., 2016).
Propriétés
IUPAC Name |
3-methyl-3-azaspiro[5.5]undecan-9-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-13-8-6-11(7-9-13)4-2-10(12)3-5-11;;/h10H,2-9,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZXCNGYEBVASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCC(CC2)N)CC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL 2-(methylthio)acetate](/img/structure/B2552361.png)
![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)

![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2552372.png)





![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)

![3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2552381.png)
